molecular formula C9H10N2O2S B8809347 2-cyano-N-ethylbenzenesulfonamide CAS No. 632301-24-7

2-cyano-N-ethylbenzenesulfonamide

Cat. No. B8809347
M. Wt: 210.26 g/mol
InChI Key: FTIHQINGFQDRAX-UHFFFAOYSA-N
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Patent
US07456195B2

Procedure details

To 2-cyanobenzene-1-sulfonyl chloride (201 mg, 1.00 mmol) in THF (10 mL), a 2M THF solution of ethylamine (5.0 mL, 10.0 mmol) was added. After stirring for 30 min, the reaction was concentrated then purified via preparative HPLC eluting with MeOH/H2O/TFA to provide 2-cyano-N-ethylbenzenesulfonamide (105 mg). The product was dissolved in MeOH (8 mL), conc. HCl (70 mg) was added, and the whole was hydrogenated at 30 psi for 3 h. The reaction was filtered and dried (Na2SO4) to provide 201A (123 mg, 49%). LC-MS: 215.1 (M+H)+.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9](Cl)(=[O:11])=[O:10])#[N:2].[CH2:13]([NH2:15])[CH3:14]>C1COCC1>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9]([NH:15][CH2:13][CH3:14])(=[O:11])=[O:10])#[N:2]

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
then purified via preparative HPLC
WASH
Type
WASH
Details
eluting with MeOH/H2O/TFA

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)S(=O)(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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